Home > Products > Screening Compounds P135873 > Latanoprostene Bunod
Latanoprostene Bunod - 1262218-38-1

Latanoprostene Bunod

Catalog Number: EVT-10960569
CAS Number: 1262218-38-1
Molecular Formula: C27H41NO8
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Latanoprostene bunod is a prostanoid.
Latanoprostene Bunod has been used in trials studying the treatment of Glaucoma, Ocular Hypertension, Open-Angle Glaucoma, Open Angle Glaucoma, and Intraocular Pressure. As of November 2, 2017 the FDA approved Bausch + Lomb's Vyzulta (latanoprostene bunod opthalmic solution), 0.024% for the indication of reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Latanoprostene bunod is the first prostaglandin analog with one of its metabolites being nitric oxide (NO). The novelty of this agent subsequently lies in the proposed dual mechanism of action that stems from both its prostaglandin F2-alpha analog latanoprost acid metabolite and its ability to donate NO for proposed tissue/cell relaxation effects. In comparison, both latanoprost and latanoprostene bunod contain a latanoprost acid backbone. Conversely however, latanoprostene bunod integrates an NO-donating moiety in lieu of the isopropyl ester typically found in latanoprost.
Overview

Latanoprostene bunod is a novel compound primarily used in ophthalmology for the treatment of open-angle glaucoma and ocular hypertension. It is a nitric oxide-donating prostaglandin analogue that enhances aqueous humor outflow, thereby reducing intraocular pressure. The compound has gained attention since its approval by the United States Food and Drug Administration in November 2017, following extensive clinical trials that demonstrated its efficacy and safety profile compared to other treatments.

Source and Classification

Latanoprostene bunod is derived from latanoprost acid, which is a well-known prostaglandin F2α analogue. Its chemical structure includes a nitric oxide-donating moiety that contributes to its pharmacological effects. The compound falls under the classification of prostaglandin analogues, specifically designed for lowering intraocular pressure in patients with glaucoma or ocular hypertension.

Synthesis Analysis

Methods and Technical Details

The synthesis of latanoprostene bunod typically involves several key steps:

  1. Starting Materials: The process begins with latanoprost acid and 1,4-butanediol dinitrate as primary reactants.
  2. Reaction Conditions: A common method includes the reaction of silver nitrate with a brominated intermediate derived from latanoprost acid. This reaction is sensitive to conditions such as temperature and time, which can lead to the formation of various impurities, including unreacted brominated compounds and isomerization products.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the crude product, ensuring a final product with purity levels exceeding 95%. Various solvent systems are tested for optimal separation of impurities during chromatography, with hexane and ethanol mixtures being particularly effective .
Molecular Structure Analysis

Structure and Data

Latanoprostene bunod has a complex molecular structure characterized by multiple stereocenters and functional groups. Its molecular formula is C23H32N2O5, and it features:

  • Prostaglandin Backbone: The structure includes a cyclopentane ring typical of prostaglandin analogues.
  • Nitric Oxide Donor: The presence of butanediol mononitrate as a side chain facilitates the release of nitric oxide upon metabolism.

The compound's stereochemistry significantly influences its biological activity, as specific configurations are necessary for optimal receptor binding and efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Latanoprostene bunod undergoes several chemical transformations during its synthesis:

  1. Formation of Intermediates: The reaction between latanoprost acid and 1,4-butanediol dinitrate leads to the formation of various intermediates, which must be carefully controlled to minimize by-products.
  2. Isomerization: Under prolonged heating conditions, latanoprostene bunod can isomerize into less active forms, necessitating stringent reaction control measures.
  3. Purification Challenges: The purification process must address the removal of both organic solvents used in synthesis and any residual unreacted starting materials or intermediates .
Mechanism of Action

Process and Data

Latanoprostene bunod functions through two primary mechanisms:

  1. Increased Uveoscleral Outflow: Similar to other prostaglandin analogues, it enhances the uveoscleral pathway for aqueous humor drainage.
  2. Nitric Oxide-Mediated Effects: The nitric oxide moiety promotes relaxation of the trabecular meshwork and Schlemm’s canal, further facilitating aqueous outflow. This dual mechanism results in significant reductions in intraocular pressure, making it effective for managing glaucoma .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Latanoprostene bunod exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear oil.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.
  • Stability: Stability can be affected by light exposure and temperature; thus, storage conditions are critical for maintaining efficacy.

These properties are essential for formulation development in eye drop preparations .

Applications

Scientific Uses

Latanoprostene bunod is primarily utilized in ophthalmology as an eye drop formulation for:

  • Treatment of Open-Angle Glaucoma: It effectively lowers intraocular pressure compared to traditional therapies like timolol maleate.
  • Management of Ocular Hypertension: Its dual mechanism allows for better management strategies in patients resistant to other treatments.

Clinical studies have shown that latanoprostene bunod not only achieves significant intraocular pressure reductions but also has a favorable safety profile with minimal side effects .

Introduction to Nitric Oxide-Donating Prostaglandin Analogs in Glaucoma Therapeutics

Historical Context and Rationale for Dual-Mechanism Compounds

The development of intraocular pressure (IOP)-lowering therapies for glaucoma has been fundamentally constrained by a critical limitation: single-pathway targeting. Traditional prostaglandin F2α analogs (e.g., latanoprost, travoprost), introduced in the 1990s, exclusively enhanced uveoscleral outflow—an unconventional pathway accounting for only 10%-30% of total aqueous humor drainage [8] [10]. Conversely, beta-blockers (e.g., timolol) or carbonic anhydrase inhibitors reduced aqueous production without addressing outflow pathology. This unilateral approach left the conventional outflow pathway—comprising the trabecular meshwork and Schlemm’s canal, responsible for 70%-90% of aqueous drainage—largely unmodulated [8] [9].

The scientific rationale for dual-mechanism compounds emerged from two pivotal insights:

  • Nitric oxide biology: Nitric oxide, identified as an endogenous signaling molecule in the 1980s, regulates trabecular meshwork cell contractility and extracellular matrix remodeling via the soluble guanylate cyclase/cyclic guanosine monophosphate/protein kinase G pathway [9] [10]. Glaucomatous eyes exhibit deficient nitric oxide synthase expression and reduced nitric oxide metabolites in aqueous humor, correlating with increased trabecular meshwork rigidity [10].
  • Pathophysiological synergy: Elevated IOP in glaucoma stems primarily from trabecular meshwork dysfunction, while uveoscleral outflow augmentation alone often proves insufficient for patients requiring substantial pressure reduction (e.g., normal-tension glaucoma progression despite "normal" IOP) [8] [10].

Thus, hybrid pharmacophores targeting both outflow pathways represented a mechanistic evolution aimed at overcoming the ceiling effect of single-pathway agents [4] [6].

Evolution from Prostaglandin F2α Analogs to Hybrid Pharmacophores

Latanoprostene bunod epitomizes the strategic integration of prostaglandin pharmacology with nitric oxide donation. Its molecular design conjugates latanoprost acid (a prostaglandin F2α analog) to a butanediol mononitrate moiety via a hydrolyzable ester bond [1] [9]. This structure-function relationship enables site-specific bioactivation:

  • Corneal esterase-mediated hydrolysis: Following topical instillation, latanoprostene bunod undergoes rapid enzymatic cleavage within the cornea, releasing latanoprost acid and butanediol mononitrate [1] [5].
  • Differential metabolite targeting:
  • Latanoprost acid activates prostaglandin FP receptors on ciliary muscle cells, inducing matrix metalloproteinase-mediated extracellular matrix degradation and enhancing uveoscleral outflow [1] [9].
  • Butanediol mononitrate decomposes to nitric oxide and inert 1,4-butanediol. Nitric oxide diffuses into trabecular meshwork cells, suppressing Rho kinase activity and reducing actin polymerization, ultimately decreasing cellular contractility and widening intercellular spaces in the juxtacanalicular tissue [1] [9] [10].

Table 1: Structural and Functional Evolution from Prostaglandin F2α Analogs to Hybrid Molecules

CompoundCore StructurePharmacologic MechanismPrimary Outflow Pathway Targeted
LatanoprostProstaglandin F2α analogFP receptor agonism → ECM remodelingUveoscleral
TravoprostFluorinated prostaglandin F2α analogEnhanced FP receptor affinityUveoscleral
Latanoprostene bunodLatanoprost acid + NO-donating moietyDual: FP agonism + NO-mediated sGC/cGMP activationUveoscleral + Trabecular

This hybrid design translates to superior IOP reduction. In the VOYAGER trial, latanoprostene bunod 0.024% demonstrated a 1.23 mm Hg greater reduction in mean diurnal IOP vs. latanoprost 0.005% at day 28, with 42% of patients achieving ≥2 mm Hg additional lowering [4] [5]. Similarly, phase III trials (APOLLO, LUNAR) showed statistically significant superiority over timolol 0.5% across multiple timepoints over 3 months [3] [6]. Crucially, 24-hour monitoring studies (CONSTELLATION, KRONUS) revealed sustained nocturnal IOP control—a domain where beta-blockers like timolol fail due to their aqueous suppression mechanism [5] [9].

Unmet Therapeutic Needs in Ocular Hypertension Management

Despite decades of pharmacologic advances, persistent gaps exist in glaucoma management that dual-mechanism compounds aim to address:

  • Trabecular outflow insufficiency: No clinically available drug prior to nitric oxide-donating prostaglandins directly targeted the trabecular meshwork/Schlemm’s canal complex—the site of pathology in most open-angle glaucoma [8] [10]. Muscarinic agonists (e.g., pilocarpine) indirectly enhance trabecular outflow via ciliary muscle contraction but cause intolerable side effects (miosis, accommodative spasm) and require frequent dosing [8].
  • Inadequate IOP reduction magnitude: Approximately 30%-40% of patients on first-line prostaglandin monotherapy fail to achieve target IOP reductions (typically 25%-30% from baseline) [3] [8]. Meta-analyses demonstrate latanoprostene bunod provides additional 1.5–2.5 mm Hg lowering vs. latanoprost, translating to ≈15%–25% further reduction in progression risk per mm Hg [3] [6].
  • Diurnal IOP fluctuations: IOP variability is an independent risk factor for glaucomatous progression. Traditional agents exhibit trough effects (e.g., waning prostaglandin efficacy before next dose) or nocturnal inefficacy (e.g., timolol’s negligible effect during sleep) [5] [9]. Latanoprostene bunod’s 24-hour efficacy profile (demonstrated in CONSTELLATION) mitigates this by sustaining trabecular outflow enhancement overnight [5] [9].
  • Normal-tension glaucoma challenges: Patients with NTG require substantial relative IOP reductions (often ≥30%) despite baseline pressures in the statistical norm. Dual-pathway engagement enables greater proportional decreases—evidenced by JUPITER trial data showing 22% reduction from baseline (≈19.6 mm Hg) sustained over 1 year [4] [9].

Table 2: Unmet Needs in Glaucoma Management and Dual-Mechanism Solutions

Unmet NeedLimitation of Traditional AgentsAddressive Mechanism of Latanoprostene Bunod
Trabecular meshwork pathologyNo direct pharmacologic modulatorsNO-mediated relaxation of TM/SC cells
Nocturnal IOP controlβ-blockers ineffective during sleepSustained NO effect on conventional outflow
High diurnal fluctuationTrough effects with once-daily PGAsMore consistent 24-hour outflow enhancement
NTG progression riskLow baseline IOP limits absolute reductionGreater % IOP reduction via dual pathways

Emerging evidence suggests nitric oxide may confer neuroprotective benefits via improved optic nerve head perfusion—addressing vascular dysregulation implicated in NTG pathogenesis [9] [10]. While not yet fully validated clinically, this positions nitric oxide-donating compounds as potential disease-modifying agents beyond IOP reduction alone [10].

Properties

CAS Number

1262218-38-1

Product Name

Latanoprostene Bunod

IUPAC Name

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1

InChI Key

LOVMMUBRQUFEAH-UIEAZXIASA-N

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.